molecular formula C13H19N3O B1429149 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline CAS No. 1395030-33-7

4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline

Cat. No. B1429149
M. Wt: 233.31 g/mol
InChI Key: NSMYDEYAHKTAGB-UHFFFAOYSA-N
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Patent
US09290505B2

Procedure details

X-ray powder diffraction (XRPD) analysis of the monomesylate (MSA) and succinate forms of the compound of Example 2 herein were conducted on a diffractometer (PANanalytical XPERT-PRO, PANalytical B.V., Almelo, Netherlands) using copper radiation (Cu Kα, λ=1.5418 Å). Samples were prepared for analysis by depositing the powdered sample in the center of an aluminum holder equipped with a zero background plate. The generator was operated at a voltage of 45 kV and amperage of 40 mA. Slits used were Soller 0.02 rad., antiscatter 1.0°, and divergence. The sample rotation speed was 2 sec. Scans were performed from 2 to 40° 2-theta. Data analysis was performed by X'Pert Highscore version 2.2c (PANalytical B.V., Almelo, Netherlands) and X'Pert data viewer version 1.2d (PANalytical B.V., Almelo, Netherlands). The XRPD patterns for Mono MSA Forms I & II were obtained using the instrument setting as follows: 45 KV, 40 mA, Cu Kα, λ=1.5418 Å, scan range 2.-40°, step size 0.0167°, counting time: 15.875 s. The XRPD patterns for Succinate Forms I & II were obtained using the instrument setting as follows: 45 KV, 40 mA, Cu Kα, λ=1.5418 Å, scan range 2.-40°, step size 0.0084°, counting time: 95.250 s.
[Compound]
Name
monomesylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
XPERT-PRO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
40
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2.2c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
1.2d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine
Name

Identifiers

REACTION_CXSMILES
C([O-])(=O)CCC([O-])=O.C(O)(=O)CCC(O)=O.NC1N=C(C2N=C([NH:33][C:34]3[CH:39]=[CH:38][C:37]([N:40]4[CH2:45][CH2:44][N:43]([CH:46]5[CH2:49][O:48][CH2:47]5)[CH2:42][CH2:41]4)=[CH:36][CH:35]=3)C3N(C=CN=3)C=2)C=NC=1.[Al]>[Cu]>[O:48]1[CH2:49][CH:46]([N:43]2[CH2:42][CH2:41][N:40]([C:37]3[CH:38]=[CH:39][C:34]([NH2:33])=[CH:35][CH:36]=3)[CH2:45][CH2:44]2)[CH2:47]1 |f:1.2|

Inputs

Step One
Name
monomesylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)[O-])(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)O)(=O)O.NC1=CN=CC(=N1)C=1N=C(C=2N(C1)C=CN2)NC2=CC=C(C=C2)N2CCN(CC2)C2COC2
Step Four
Name
XPERT-PRO
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Step Six
Name
40
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
2.2c
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
1.2d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Samples were prepared for analysis
CUSTOM
Type
CUSTOM
Details
equipped with a zero background plate
CUSTOM
Type
CUSTOM
Details
antiscatter 1.0°, and divergence
CUSTOM
Type
CUSTOM
Details
were performed from 2 to 40°

Outcomes

Product
Details
Reaction Time
2 s
Name
Type
product
Smiles
O1CC(C1)N1CCN(CC1)C1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.